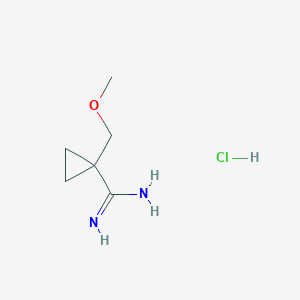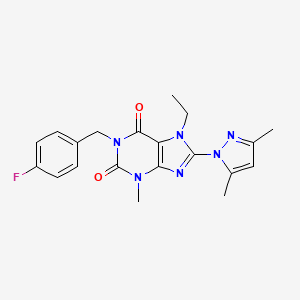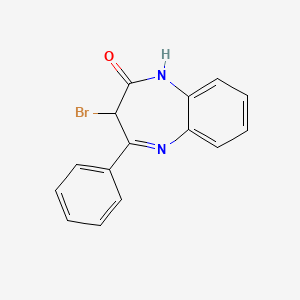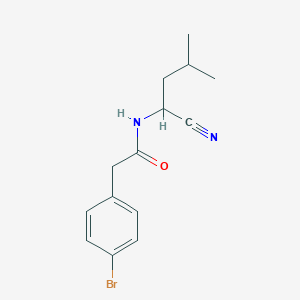![molecular formula C17H20N6O2 B2876065 N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-26-3](/img/structure/B2876065.png)
N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It is a derivative of the 1,2,3-triazole-fused pyrazines . These compounds have been used in various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . For example, the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base gave an alkylated product, which, after refluxing in sodium ethoxide, yielded a related compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3-triazole ring fused to a pyrazine ring . The compound also contains a dimethylamino propyl group and a carboxamide group .科学的研究の応用
Synthesis and Anticancer Activity
One notable area of research is the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, where derivatives similar to the chemical compound have shown significant anticancer activity. For instance, derivatives have been prepared through various synthetic routes and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, displaying potent inhibitory activities. Such studies highlight the potential utility of these compounds in developing new anticancer therapeutics (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Applications
The synthesis of new thiazole and pyrazole derivatives based on specific moieties has been explored, with some compounds demonstrating promising antimicrobial activities. This includes activity against various bacterial and fungal species, suggesting the potential for these compounds to be developed into new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Heterocyclic Chemistry and Drug Design
Research into the synthesis of novel heterocyclic compounds incorporating specific functional groups has yielded a variety of compounds with potential applications in drug design and development. These studies involve the creation of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, demonstrating the versatility of such compounds in synthesizing agents with potential therapeutic applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Enaminones as Building Blocks
Another research focus is on enaminones as building blocks for the synthesis of substituted pyrazoles, highlighting their antitumor and antimicrobial activities. This underscores the chemical compound's role in the synthesis of bioactive molecules, further emphasizing its importance in scientific research for its potential utility in developing new therapeutic agents (Riyadh, 2011).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, hit-to-lead optimization studies could be conducted to boost its in vitro biological activity while maintaining physicochemical properties in promising ranges .
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22(2)10-6-9-18-16(24)14-15-17(25)19-13(11-23(15)21-20-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJYWJFFCKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)



![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

